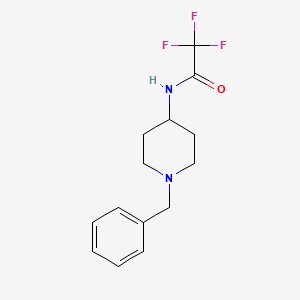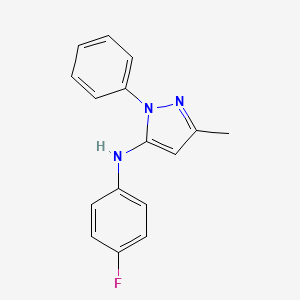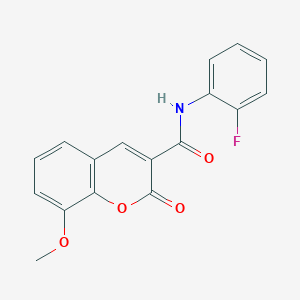![molecular formula C25H18ClFN2O4 B2797289 N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide CAS No. 866344-26-5](/img/structure/B2797289.png)
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide, also known as CFA, is a compound that has been used in scientific research for its potential therapeutic applications. CFA is a synthetic compound that belongs to the quinoline family and has been studied for its anti-inflammatory and anti-tumor properties.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide involves the inhibition of various signaling pathways that are involved in inflammation and tumor growth. Specifically, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines and the regulation of cell survival and proliferation.
This compound also inhibits the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Inhibition of this pathway can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, this compound has been shown to inhibit the expression of COX-2, an enzyme that is involved in the production of prostaglandins, which are inflammatory molecules.
In vivo studies have shown that this compound can reduce inflammation in animal models of arthritis and colitis. Additionally, this compound has been shown to inhibit tumor growth in animal models of cancer.
実験室実験の利点と制限
One of the advantages of using N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide in lab experiments is its potent anti-inflammatory and anti-tumor properties. This compound has been shown to be effective in inhibiting inflammation and tumor growth in both in vitro and in vivo studies.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types, and its toxicity can be dose-dependent. Additionally, this compound has been shown to have a short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide. One area of research is the development of this compound analogs that have improved potency and selectivity. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic applications.
Another area of research is the investigation of the potential of this compound in combination with other anti-inflammatory and anti-tumor agents. Studies have shown that combination therapy can be more effective than single-agent therapy in some cases.
Finally, further studies are needed to determine the potential of this compound in other disease states, such as neurodegenerative diseases and autoimmune disorders.
合成法
The synthesis of N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide involves the reaction of 4-chlorobenzoyl chloride with 2-amino-N-methoxyacetamide in the presence of a base. This reaction results in the formation of an intermediate, which is then reacted with 4-fluoro-3-nitrobenzoic acid to form this compound.
科学的研究の応用
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide has been studied for its potential therapeutic applications in various scientific research studies. One of the primary areas of research has been in the field of anti-inflammatory agents. Studies have shown that this compound has potent anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
This compound has also been studied for its potential anti-tumor properties. Research has shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Additionally, this compound has been shown to have anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for tumor growth.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(4-fluorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClFN2O4/c1-33-19-10-11-22-20(12-19)25(32)21(24(31)15-2-6-17(27)7-3-15)13-29(22)14-23(30)28-18-8-4-16(26)5-9-18/h2-13H,14H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKCYWDGGNTPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]pyrimidin-2-one](/img/structure/B2797211.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2797215.png)
![N-(4-fluorobenzyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2797216.png)
![Benzo[b]thiophen-2-yl(3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2797217.png)
![1-(3,4-dimethylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2797218.png)




![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2797228.png)
![2-Acetamido-N-[cyano-(4-ethylphenyl)methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2797229.png)